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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis,
enabling the construction of complex molecular architectures. This document provides detailed
application notes and experimental protocols for the aldol condensation of tetrahydrofuran-2-
carbaldehyde. The tetrahydrofuran motif is a prevalent scaffold in numerous biologically active
compounds and approved drugs, making its functionalization a critical aspect of medicinal
chemistry and drug development. The [3-hydroxy ketone and a,B3-unsaturated ketone products
derived from this reaction serve as versatile intermediates for the synthesis of novel therapeutic
agents.

While specific literature on the aldol condensation of tetrahydrofuran-2-carbaldehyde is
limited, extensive research on the analogous reactions of furfural provides a strong basis for
developing robust synthetic protocols. The procedures and data presented herein are largely
based on these analogous systems and are intended to serve as a comprehensive guide for
researchers.

Applications in Drug Development
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The aldol adducts of tetrahydrofuran-2-carbaldehyde, particularly the resulting chalcone-like
structures, are of significant interest in drug discovery due to the established broad-spectrum
biological activities of chalcones. These activities include antimicrobial, anti-inflammatory,
antioxidant, and anticancer properties. The incorporation of the tetrahydrofuran ring can
modulate the pharmacokinetic and pharmacodynamic properties of the chalcone scaffold,
potentially leading to enhanced efficacy, selectivity, or metabolic stability.

Potential Therapeutic Areas:

e Oncology: Chalcones have been shown to inhibit tumor cell proliferation and induce
apoptosis through various mechanisms. The tetrahydrofuran moiety could enhance
interactions with specific biological targets.

« Infectious Diseases: The a,3-unsaturated ketone system in chalcones is known to react with
nucleophilic residues in microbial enzymes, leading to antimicrobial effects.

 Inflammatory Diseases: Many chalcone derivatives exhibit potent anti-inflammatory activity
by modulating inflammatory signaling pathways.

» Neurodegenerative Diseases: The antioxidant properties of chalcones may offer
neuroprotective effects relevant to diseases such as Alzheimer's and Parkinson's.

Reaction Overview & Signaling Pathway

The base-catalyzed aldol condensation of tetrahydrofuran-2-carbaldehyde with a ketone,

such as acetone or acetophenone, proceeds through the formation of an enolate, which then
acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting 3-hydroxy
ketone can then undergo dehydration to yield an a,3-unsaturated ketone (a chalcone analog).
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Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

The general workflow for the aldol condensation of tetrahydrofuran-2-carbaldehyde involves
the reaction of the aldehyde with a ketone in the presence of a base, followed by workup and
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Caption: General experimental workflow for aldol condensation.

Data Presentation

Due to the limited availability of direct experimental data for the aldol condensation of
tetrahydrofuran-2-carbaldehyde, the following tables are constructed based on analogous
reactions with furfural. These values should be considered as estimates and may vary.

Table 1: Reaction of Tetrahydrofuran-2-carbaldehyde with Acetone

] Yield of
Yield of Referenc
Condens
Temperat ] Aldol . e
Catalyst Solvent Time (h) ation
ure (°C) Adduct (Analogo
Product
(%) us)
(%)
Ethanol/Hz
NaOH o 25 4 60-70 15-25 [1]
KOH Methanol 20 6 55-65 20-30 [2]
LiOH THF/H20 25 5 65-75 10-20 [3]
MgO-Alz20s  Toluene 100 16 - 40-50 [4]
Laz20s3-
None 80 7 - ~90 [5]
MgO

Table 2: Reaction of Tetrahydrofuran-2-carbaldehyde with Acetophenone
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Yield of
. Reference
Temperatur . Condensati
Catalyst Solvent Time (h) (Analogous
e (°C) on Product
(%)
NaOH Ethanol 25 12 80-90 [2]
KOH Methanol 25 10 85-95 [2]
NaH THF Otort 2 70-80 [6]
) None
Solid NaOH o rt 0.2 90-98 [6]
(Grinding)

Experimental Protocols

The following are detailed protocols for the aldol condensation of tetrahydrofuran-2-
carbaldehyde with acetone and acetophenone.

Protocol 1: Base-Catalyzed Aldol Condensation of Tetrahydrofuran-2-carbaldehyde with
Acetone

Materials:

Tetrahydrofuran-2-carbaldehyde (1.0 eq)

o Acetone (5.0 eq)

e Sodium hydroxide (NaOH) (1.2 eq)

o Ethanol

e Deionized water

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

» Brine (saturated NaCl solution)
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e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-
carbaldehyde (1.0 eq) in ethanol.

Add acetone (5.0 eq) to the solution and stir at room temperature.

In a separate beaker, prepare a solution of NaOH (1.2 eq) in a 1:1 mixture of ethanol and
deionized water.

Slowly add the NaOH solution dropwise to the reaction mixture over 15 minutes.

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

Upon completion, carefully neutralize the reaction mixture with 1 M HCI until it reaches a pH
of approximately 7.

Remove the ethanol under reduced pressure.
Extract the agueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 30 mL).

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield the B-hydroxy ketone and/or the a,3-unsaturated ketone.

Protocol 2: Solvent-Free Aldol Condensation of Tetrahydrofuran-2-carbaldehyde with
Acetophenone

Materials:

o Tetrahydrofuran-2-carbaldehyde (1.0 eq)
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Acetophenone (1.0 eq)

Sodium hydroxide (NaOH) pellets (1.1 eq)

Deionized water

Ethanol (for recrystallization)

Procedure:

¢ In a mortar, combine tetrahydrofuran-2-carbaldehyde (1.0 eq) and acetophenone (1.0 eq).
e Add solid NaOH pellets (1.1 eq) to the mixture.

o Grind the mixture with a pestle for 10-15 minutes. The mixture will likely turn into a paste and
may solidify.

 After grinding, let the mixture stand at room temperature for 30 minutes.

e Add cold deionized water to the mortar and break up the solid product with a spatula.

e Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
o Recrystallize the crude product from ethanol to obtain the purified a,3-unsaturated ketone.

e Dry the crystals in a vacuum oven.

Spectroscopic Data (Analogous Products)

The following are representative spectroscopic data for the a,3-unsaturated ketone product
derived from the condensation of furfural with acetophenone, which can be used as a reference
for the analogous product from tetrahydrofuran-2-carbaldehyde.

1-(Furan-2-yl)-3-phenylprop-2-en-1-one:

e 'H NMR (CDCls, 400 MHz): & 7.85 (d, J = 15.6 Hz, 1H), 7.65-7.60 (m, 3H), 7.45-7.35 (m,
4H), 7.25 (d, J = 3.6 Hz, 1H), 6.55 (dd, J = 3.6, 1.6 Hz, 1H).
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e 13C NMR (CDCls, 100 MHz): 6 177.5, 152.8, 146.0, 144.5, 134.8, 130.5, 129.0, 128.5, 121.5,
117.5, 112.8.

* IR (KBr,cm™?): 3110, 1655, 1600, 1575, 1470, 1350, 1230, 1020, 975, 880, 760.

« MS (El, m/z): 212 (M*), 183, 155, 127, 95, 77.

Conclusion

The aldol condensation of tetrahydrofuran-2-carbaldehyde offers a valuable pathway to
novel B-hydroxy ketones and a,3-unsaturated ketones incorporating a key structural motif
found in many pharmaceuticals. The protocols and data provided, based on well-established
analogous reactions, serve as a robust starting point for researchers to explore the synthesis
and biological evaluation of these promising compounds. Further optimization of reaction
conditions and exploration of various catalysts and substrates will undoubtedly lead to the
discovery of new molecules with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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